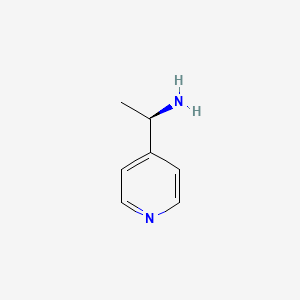

(R)-1-(4-Pyridyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(4-Pyridyl)ethylamine

Introduction

(R)-1-(4-Pyridyl)ethylamine is a chiral amine that serves as a versatile and high-value building block in modern chemical synthesis. Its unique structure, featuring a stereocenter adjacent to a pyridine ring, makes it a critical intermediate in the development of pharmaceuticals and agrochemicals, particularly in the synthesis of compounds targeting neurological disorders.[1] An accurate and comprehensive understanding of its physical properties is paramount for researchers and drug development professionals. These properties govern its handling, storage, reaction setup, purification, and analytical characterization. This guide provides a detailed examination of the core physical characteristics of this compound, offering both established data and field-proven methodologies for their validation.

Chemical Identity and Structure

A precise identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 45682-36-8 | PubChem[2], Sigma-Aldrich[3] |

| Molecular Formula | C₇H₁₀N₂ | PubChem[2] |

| Molecular Weight | 122.17 g/mol | PubChem[2], Sigma-Aldrich[3] |

| IUPAC Name | (1R)-1-(pyridin-4-yl)ethanamine | PubChem[2] |

| Synonyms | This compound, (1R)-1-pyridin-4-ylethanamine | PubChem[2] |

| InChI Key | HIZMJYQEHFJWQY-ZCFIWIBFSA-N | PubChem[2] |

Core Physical Properties at a Glance

The following table summarizes the key physical properties of this compound. It is critical to note that some of these values are predicted and should be confirmed experimentally for rigorous applications.

| Property | Value | Notes | Source |

| Physical Form | Colorless to Yellow Liquid | Visual inspection at ambient temperature. | Sigma-Aldrich[3], CymitQuimica[4] |

| Boiling Point | 221.1 ± 15.0 °C | Predicted value. | ChemicalBook[5] |

| Density | 1.018 ± 0.06 g/cm³ | Predicted value. | ChemicalBook[5] |

| Storage Temperature | 2-8 °C | Recommended for long-term stability. | BLDpharm[6] |

Detailed Analysis of Physical Characteristics

Appearance and State

At room temperature, this compound exists as a colorless to pale yellow liquid or oil.[1][3] The yellow tinge can be indicative of slight impurity or degradation from exposure to air or light over time. For sensitive synthetic applications, a freshly distilled or procured sample is recommended.

Thermal Properties

The predicted boiling point of approximately 221 °C suggests a relatively low volatility under standard conditions, simplifying handling by reducing inhalation exposure risk compared to more volatile amines.[5] However, this high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.

Chirality and Optical Activity

As a chiral molecule, the most defining physical property of this compound is its ability to rotate plane-polarized light, a phenomenon known as optical activity.[7] The specific rotation, [α], is a quantitative measure of this activity and is a critical parameter for confirming the enantiomeric purity of a sample.[8]

Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. The (R)-enantiomer will have a specific rotation that is equal in magnitude and opposite in sign to the (S)-enantiomer. A 50:50 mixture of both, known as a racemic mixture, will exhibit no optical activity.

While a specific rotation value for this compound is not consistently reported in publicly available literature, its determination is a straightforward and essential analytical procedure. The following section details the authoritative protocol for this measurement.

Experimental Protocol: Determination of Specific Rotation

This protocol describes the standardized method for measuring the specific rotation of this compound using a polarimeter. The procedure is designed to be self-validating by adhering to established conventions for concentration, path length, temperature, and wavelength.

Principle: Specific rotation is an intrinsic property of a chiral substance and is calculated from the observed rotation using the Biot's law formula: [α] = α / (l * c).[7] Where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.

Instrumentation and Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

1 dm (10 cm) polarimeter cell

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance (± 0.0001 g)

-

This compound sample

-

High-purity solvent (e.g., Methanol or Ethanol, HPLC grade)

-

Syringes and filters for sample clarification

Step-by-Step Methodology

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 15-30 minutes for stabilization.

-

Fill the polarimeter cell with the pure solvent that will be used for the sample solution. This is the "blank."

-

Causality: This step is crucial to zero the instrument and account for any minor rotation caused by the solvent itself or by stress in the cell windows, ensuring the final measurement is solely due to the chiral analyte.

-

Place the blank cell in the polarimeter and take a reading. Adjust the instrument to read 0°.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg (0.1 g) of this compound using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Mix thoroughly to ensure a homogenous solution. This creates a concentration (c) of approximately 0.01 g/mL.

-

Causality: Precise measurement of mass and volume is critical as the calculated specific rotation is directly dependent on concentration. Using Class A volumetric ware minimizes error.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

-

Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path. Bubbles will scatter light and lead to erroneous readings.

-

Place the filled cell into the polarimeter.

-

Record the observed rotation (α). Take multiple readings (e.g., 3-5) and average them to minimize random error. Note the sign of the rotation (+ for dextrorotatory, - for levorotatory).

-

-

Calculation and Reporting:

-

Calculate the concentration (c) in g/mL. For the example above, c = (mass in g) / 10.0 mL.

-

The path length (l) is 1 dm (for a standard 10 cm cell).

-

Calculate the specific rotation using the formula: [α]Tλ = αobs / (l × c)

-

Reporting Standard: The result must be reported with the temperature (T) and wavelength (λ). For this protocol, it would be [α]25D . The "D" refers to the D-line of the sodium lamp.[8]

-

Workflow Visualization

The following diagram illustrates the logical flow of the polarimetry experiment.

Caption: Workflow for Determining Specific Rotation.

Safety and Handling

A review of the Safety Data Sheet (SDS) indicates that this compound is associated with specific hazards. It is classified as harmful if swallowed (H302), and causes skin and eye irritation (H315, H319).[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a liquid chiral building block whose utility in scientific research is defined by its core physical properties. While key metrics such as boiling point and density are predicted, they provide a solid foundation for experimental design. The most critical physical constant for this material is its specific rotation, which serves as the definitive measure of its enantiomeric identity and purity. The detailed protocol provided herein offers a robust, field-tested method for the empirical determination of this value, empowering researchers to validate their materials with confidence and scientific rigor.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1084922, this compound". PubChem. [Link]

-

Chemistry Steps. Specific Rotation. [Link]

-

Wikipedia. Specific rotation. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H10N2 | CID 1084922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 45682-36-8 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (R)-1-(4-Pyridinyl)ethylaMine 2HCl CAS#: 45682-36-8 [chemicalbook.com]

- 6. 45682-36-8|this compound|BLD Pharm [bldpharm.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Synthesis of enantiomerically pure (R)-1-(4-Pyridyl)ethylamine

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-1-(4-Pyridyl)ethylamine for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Enantiomerically pure this compound is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents and advanced materials. Its stereochemistry is often crucial for biological activity and material properties, making its efficient and selective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the primary methodologies for obtaining the (R)-enantiomer in high purity. We will delve into the mechanistic intricacies and practical considerations of three major synthetic strategies: asymmetric hydrogenation of 4-acetylpyridine, enzyme-catalyzed kinetic resolution, and dynamic kinetic resolution of racemic 1-(4-Pyridyl)ethylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical understanding and actionable experimental protocols.

Introduction: The Significance of this compound

Chirality is a fundamental concept in modern drug design and development. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological profile. This compound is a prime example of a chiral amine that serves as a key intermediate in the synthesis of numerous biologically active compounds. The pyridine moiety offers a versatile handle for further chemical modifications, while the chiral ethylamine side chain is a common feature in many pharmacophores. The ability to selectively synthesize the (R)-enantiomer is therefore a critical step in the development of novel therapeutics and functional materials.

This guide will explore the leading strategies for achieving high enantiomeric purity of this compound, focusing on the underlying chemical principles that govern the stereochemical outcome of each reaction.

Asymmetric Hydrogenation of 4-Acetylpyridine

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols and amines from their corresponding prochiral ketones and imines. In the case of this compound, the direct asymmetric reductive amination of 4-acetylpyridine is a highly attractive route. However, a more common and well-established approach involves the asymmetric hydrogenation of 4-acetylpyridine to the corresponding (R)-1-(4-pyridyl)ethanol, which can then be converted to the desired amine. A more direct route is the asymmetric hydrogenation of the corresponding imine derived from 4-acetylpyridine.

A key to the success of this method lies in the use of chiral transition metal catalysts, most notably ruthenium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The Causality Behind Experimental Choices

The choice of a ruthenium-based catalyst, often in combination with a chiral diamine ligand, is critical for achieving high enantioselectivity. The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal center and the ligand cooperate in the hydrogen transfer step. The chiral scaffold of the ligand creates a sterically defined environment that favors the approach of the substrate from one face, leading to the preferential formation of one enantiomer. The pyridine nitrogen of the substrate can coordinate to the metal center, which can either be beneficial for activation or act as an inhibitor, depending on the specific catalytic system.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4-acetylpyridine using a Ru-catalyst.

Materials:

-

4-Acetylpyridine

-

[RuCl(p-cymene)((R,R)-TsDACH)] (or a similar chiral Ru-catalyst)

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane or methanol)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a clean, dry, and inert atmosphere glovebox or Schlenk line, add the chiral ruthenium catalyst (e.g., 0.5-1 mol%) to a reaction vessel.

-

Add the anhydrous solvent to dissolve the catalyst.

-

Add 4-acetylpyridine (1 equivalent) to the reaction mixture.

-

Add the formic acid/triethylamine azeotrope (hydrogen source, typically 2-5 equivalents).

-

Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-1-(4-pyridyl)ethanol by column chromatography.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

-

The alcohol can then be converted to the amine via standard procedures (e.g., mesylation followed by substitution with azide and reduction).

Mechanistic Insights

The enantioselectivity of the Ru-catalyzed hydrogenation of ketones is believed to arise from a six-membered pericyclic transition state. In this model, a hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are simultaneously transferred to the carbonyl group of the ketone. The chiral environment created by the diphosphine and diamine ligands dictates the facial selectivity of the hydrogen transfer, leading to the formation of the (R)-alcohol.

Caption: Asymmetric hydrogenation of 4-acetylpyridine.

Enzymatic Kinetic Resolution of Racemic 1-(4-Pyridyl)ethylamine

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For the synthesis of this compound, lipases are commonly employed to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

The Rationale for Enzyme and Acyl Donor Selection

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a popular choice for the kinetic resolution of amines due to its broad substrate scope, high enantioselectivity, and stability in organic solvents. The choice of the acyl donor is also crucial. Acyl donors like vinyl acetate are often used as they generate a volatile byproduct (acetaldehyde) which shifts the equilibrium towards the product side, leading to an irreversible acylation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 1-(4-Pyridyl)ethylamine

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

To a reaction vessel, add racemic 1-(4-Pyridyl)ethylamine (1 equivalent) and the anhydrous organic solvent.

-

Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

-

Add vinyl acetate (0.5-1.0 equivalents). The stoichiometry is critical to achieve a resolution close to 50% conversion.

-

Seal the vessel and shake or stir the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.

-

The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted (S)-amine and the (R)-amide product.

-

Filter off the immobilized enzyme (which can often be washed and reused).

-

The reaction mixture now contains the (S)-amine and the (R)-N-acetyl-1-(4-pyridyl)ethylamine. These can be separated by standard techniques such as column chromatography or extraction.

-

The (R)-amide can then be hydrolyzed (e.g., with aqueous HCl) to afford the desired this compound.

Understanding the Basis of Enantioselectivity

The enantioselectivity of lipases arises from the three-dimensional structure of their active site. The enzyme's active site contains a catalytic triad (typically Ser-His-Asp/Glu) and a binding pocket that can preferentially accommodate one enantiomer over the other. The differential binding affinity and the orientation of the enantiomers within the active site lead to a significant difference in the rate of acylation.

Caption: Workflow for enzymatic kinetic resolution.

Dynamic Kinetic Resolution (DKR)

A significant limitation of classical kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

The Synergy of Biocatalysis and Chemocatalysis

DKR of amines typically involves the use of a lipase for the enantioselective acylation, and a metal catalyst for the racemization of the unreacted amine. For the racemization of 1-(4-Pyridyl)ethylamine, catalysts such as Shvo's catalyst (a ruthenium complex) or palladium-based catalysts have been shown to be effective. The success of a DKR process hinges on the compatibility of the two catalysts and the optimization of reaction conditions to ensure that the rate of racemization is faster than or comparable to the rate of the enzymatic acylation.

Experimental Protocol: Dynamic Kinetic Resolution

Materials:

-

Racemic 1-(4-Pyridyl)ethylamine

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Racemization catalyst (e.g., Shvo's catalyst or a heterogeneous Pd catalyst)

-

Acyl donor (e.g., ethyl acetate or vinyl acetate)

-

Anhydrous, high-boiling point solvent (e.g., toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the racemic 1-(4-Pyridyl)ethylamine (1 equivalent), the racemization catalyst (e.g., 1-5 mol%), and the immobilized lipase.

-

Add the anhydrous solvent.

-

Add the acyl donor (at least 1 equivalent).

-

Heat the reaction mixture to a temperature that allows for efficient racemization without denaturing the enzyme (typically 60-100 °C).

-

Stir the reaction mixture and monitor the progress by chiral HPLC or GC until the starting amine is fully consumed.

-

Cool the reaction mixture and filter to remove the heterogeneous catalysts.

-

Purify the resulting (R)-N-acetyl-1-(4-pyridyl)ethylamine by column chromatography or crystallization.

-

Hydrolyze the amide to obtain the enantiomerically pure this compound.

Mechanistic Considerations in DKR

The racemization of the amine by the metal catalyst typically proceeds through a reversible dehydrogenation-hydrogenation sequence, forming a transient imine intermediate which is achiral. The enzyme then selectively acylates the (R)-enantiomer from the rapidly equilibrating racemic mixture. The overall process funnels the entire racemic starting material into the desired (R)-amide.

Caption: Principle of Dynamic Kinetic Resolution.

Data Presentation and Comparison

| Method | Catalyst(s) | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Challenges |

| Asymmetric Hydrogenation | Chiral Ru-complexes (e.g., Ru-BINAP) | 80-95 | >95 | High atom economy, direct route to chiral alcohol/amine | Catalyst cost and sensitivity, potential for catalyst poisoning by pyridine |

| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | <50 (for each enantiomer) | >99 | High enantioselectivity, mild reaction conditions, reusable catalyst | Maximum 50% yield, requires separation of product and unreacted starting material |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Shvo's catalyst) | >90 | >99 | Theoretical 100% yield, high enantioselectivity | Catalyst compatibility, higher reaction temperatures may be required, catalyst cost |

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several strategic approaches. Asymmetric hydrogenation offers a direct and atom-economical route, provided a suitable and efficient catalyst is employed. Enzymatic kinetic resolution provides exceptionally high enantioselectivity under mild conditions, though with a theoretical yield limited to 50%. Dynamic kinetic resolution elegantly overcomes this yield limitation, offering the potential for complete conversion of the racemate to the desired enantiomer. The choice of the optimal method will depend on factors such as the desired scale of the reaction, cost considerations, and the available experimental setup. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions and successfully synthesize this valuable chiral building block.

References

-

Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate. [Link]

-

SYNTHESIS OF 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]

-

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

-

Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with a lipase. SciSpace. [Link]

-

Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. ResearchGate. [Link]

-

Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Catalytic mechanism of lipases, adapted from[1]. ResearchGate. [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. University of Babylon. [Link]

-

Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. [Link]

-

Dynamic Kinetic Resolutions. Macmillan Group, Princeton University. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-1-(4-Pyridyl)ethylamine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, (R)-1-(4-Pyridyl)ethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this important chemical entity. Given the limited availability of public experimental spectra, this guide leverages predicted data and analysis of analogous structures to provide a robust framework for the characterization of this compound.

Introduction to this compound

This compound is a chiral amine that serves as a versatile building block in pharmaceutical and agrochemical synthesis. Its structure, featuring a pyridine ring, makes it a valuable intermediate in the development of therapeutic agents, particularly those targeting neurological disorders. The stereochemistry of this compound is often critical to its biological activity, necessitating accurate and reliable methods for its characterization. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity, purity, and structure of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2, H-6 | ~8.5 | Doublet | ~6.0 |

| Pyridine H-3, H-5 | ~7.3 | Doublet | ~6.0 |

| Methine CH | ~4.2 | Quartet | ~6.7 |

| Amine NH₂ | ~1.8 | Broad Singlet | - |

| Methyl CH₃ | ~1.4 | Doublet | ~6.7 |

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Protons: The two sets of protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The protons at positions 2 and 6, being closer to the electronegative nitrogen atom, are deshielded and thus resonate at a lower field (~8.5 ppm) compared to the protons at positions 3 and 5 (~7.3 ppm). Both signals are expected to be doublets due to coupling with their adjacent protons.

-

Methine Proton: The proton on the chiral carbon (methine) is coupled to the three protons of the adjacent methyl group, resulting in a quartet at approximately 4.2 ppm.

-

Amine Protons: The two protons of the primary amine group typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Methyl Protons: The three protons of the methyl group are coupled to the single methine proton, giving rise to a doublet at around 1.4 ppm.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and processing ¹H NMR data.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data:

The following table outlines the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-4 | ~155 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~121 |

| Methine CH | ~50 |

| Methyl CH₃ | ~25 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Carbons: The carbon atoms of the pyridine ring resonate in the downfield region of the spectrum. The C-4 carbon, directly attached to the ethylamine group, is expected at around 155 ppm. The C-2 and C-6 carbons, adjacent to the nitrogen, are also significantly deshielded and appear at approximately 150 ppm. The C-3 and C-5 carbons are expected to be the most shielded of the aromatic carbons, resonating at about 121 ppm.

-

Aliphatic Carbons: The methine carbon of the chiral center is expected to appear around 50 ppm, while the methyl carbon will be the most upfield signal at approximately 25 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The instrument is set up similarly to the ¹H NMR experiment.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: The data is processed using Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

The following table lists the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=N, C=C Stretch (aromatic ring) | 1590-1610, 1400-1500 | Strong, medium |

| N-H Bend (amine) | 1550-1650 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretch: The primary amine will show a characteristic broad absorption in the 3300-3500 cm⁻¹ region. This is often a doublet for primary amines in non-polar solvents.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring give rise to strong absorptions in the 1400-1610 cm⁻¹ region.

-

N-H Bend: The bending vibration of the N-H bond in the amine group is expected in the 1550-1650 cm⁻¹ range.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Experimental Protocol for IR (ATR) Acquisition:

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for IR (ATR) Data Acquisition

Caption: A streamlined workflow for acquiring IR spectra using an ATR accessory.

Conclusion

The spectroscopic characterization of this compound through NMR and IR techniques provides a detailed fingerprint of its molecular structure. While experimental data is not always readily accessible, predictive methods and analysis of similar compounds offer a reliable framework for confirming the identity and purity of this important chiral building block. The protocols and interpretive guidelines presented in this guide are intended to support researchers in their efforts to effectively utilize these powerful analytical techniques in their synthetic and developmental workflows.

References

A Technical Guide to (R)-1-(4-Pyridyl)ethylamine: Synthesis, Properties, and Applications in Asymmetric Catalysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Pyridyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid pyridine core and stereogenic center make it a valuable building block for complex molecular architectures and an effective component in asymmetric synthesis. This guide provides a comprehensive overview of its fundamental properties, state-of-the-art biocatalytic synthesis, and applications, grounded in field-proven insights and authoritative references.

Core Compound Properties

This compound, also known by its IUPAC name (1R)-1-pyridin-4-ylethanamine, is a colorless to yellow liquid at room temperature. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 45682-36-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Storage Conditions | Inert atmosphere, 2–8°C | Sigma-Aldrich |

Enantioselective Synthesis: A Biocatalytic Approach

The asymmetric synthesis of chiral amines from prochiral ketones is a cornerstone of modern pharmaceutical development. For this compound, the most efficient and sustainable method is the asymmetric amination of 4-acetylpyridine using an (R)-selective ω-transaminase (ω-TA). This biocatalytic approach offers exceptional enantioselectivity (>99% enantiomeric excess, ee), operates under mild aqueous conditions, and avoids the use of heavy metal catalysts, aligning with the principles of green chemistry.

The Causality of Transaminase-Mediated Synthesis

The power of ω-transaminases lies in their ability to stereoselectively transfer an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone acceptor. This process is mediated by a pyridoxal-5'-phosphate (PLP) cofactor covalently bound to a lysine residue in the enzyme's active site.

The catalytic cycle follows a "ping-pong bi-bi" mechanism:

-

First Half-Reaction: The amino donor binds to the active site. The PLP cofactor facilitates the transfer of the amino group from the donor to the cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone from isopropylamine).

-

Second Half-Reaction: The prochiral ketone substrate, 4-acetylpyridine, enters the active site. The chiral environment of the active site dictates that the amino group from PMP is transferred to only one of the two prochiral faces of the ketone. This precise spatial control ensures the formation of the (R)-enantiomer. The transfer regenerates the PLP cofactor, completing the catalytic cycle and preparing the enzyme for the next turnover.

The high fidelity of this process is a direct result of the enzyme's three-dimensional structure, which creates a chiral pocket that sterically and electronically favors the binding of the substrate in a specific orientation for amination.

Self-Validating Experimental Protocol: Biocatalytic Synthesis

This protocol describes a typical lab-scale synthesis of this compound using a commercially available (R)-selective ω-transaminase. The protocol is designed to be self-validating, where successful execution results in a product with high yield and exceptionally high enantiomeric excess, confirming the efficacy of the method.

Materials:

-

4-Acetylpyridine (≥97%)

-

Isopropylamine (≥99%)

-

(R)-selective ω-Transaminase (e.g., ATA-256 or a similar engineered variant from Arthrobacter sp.)

-

Pyridoxal-5'-phosphate (PLP) (≥98%)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Toluene or Methyl-tert-butyl ether (MTBE) for extraction

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for pH adjustment)

Equipment:

-

Temperature-controlled shaker or stirred-tank reactor

-

pH meter

-

Centrifuge (if using whole-cell biocatalyst)

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC or GC for enantiomeric excess analysis

Step-by-Step Methodology:

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

-

Add PLP to a final concentration of 1 mM and stir until dissolved.

-

Add the ω-transaminase enzyme preparation (typically 1-5 mg/mL of lyophilized powder, or as recommended by the supplier). Stir gently to dissolve/suspend.

-

-

Substrate Addition:

-

Add isopropylamine as the amine donor to a final concentration of 1.0 M. The high excess of the amine donor serves to drive the reaction equilibrium towards product formation.

-

Add 4-acetylpyridine (the prochiral ketone substrate) to a final concentration of 50 mM (approx. 6.06 g/L).

-

-

Biocatalytic Conversion:

-

Incubate the reaction mixture at 30-40°C with gentle agitation (e.g., 150-200 rpm) for 24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing the consumption of 4-acetylpyridine and formation of the product amine via HPLC or GC. The reaction is typically complete when substrate conversion exceeds 95%.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, adjust the pH of the mixture to >10 using 5M NaOH to ensure the product is in its free base form.

-

Extract the aqueous phase three times with an equal volume of toluene or MTBE.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

-

Validation:

-

Determine the chemical purity of the product by GC or ¹H NMR.

-

Crucially, determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC or GC method. A successful synthesis will yield the (R)-enantiomer with >99% ee.[3]

-

Applications in Drug Development & Asymmetric Synthesis

The pyridine moiety is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its π-deficient nature allow for critical interactions with biological targets. Chiral pyridines, such as this compound, are therefore highly sought-after building blocks.

Chiral Building Block and Ligand

This compound serves two primary roles in drug development:

-

Direct Incorporation: It can be used as a chiral synthon, where its stereocenter is incorporated directly into the final active pharmaceutical ingredient (API). Its structural motif is found in compounds targeting a range of receptors and enzymes.

-

Chiral Ligand/Auxiliary: It can be used to synthesize more complex chiral ligands for transition-metal-catalyzed asymmetric reactions. The nitrogen atoms of the pyridine ring and the primary amine can coordinate to metal centers, creating a defined chiral environment that directs the stereochemical outcome of a reaction, such as asymmetric hydrogenation or C-C bond formation.[4]

Role as a Chiral Resolving Agent

Beyond its use as a building block, this compound can also be employed as a chiral resolving agent for the separation of racemic carboxylic acids. The basic amine reacts with a racemic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically pure amine resolving agent and the desired enantiomer of the carboxylic acid.[5][6]

Conclusion

This compound is a high-value chiral intermediate whose importance is underscored by the prevalence of pyridine scaffolds in medicinal chemistry. Modern biocatalytic methods, particularly asymmetric transamination, have provided a robust, scalable, and sustainable route to its synthesis with near-perfect enantioselectivity. For researchers and professionals in drug development, a thorough understanding of its synthesis and application as both a structural component and a tool for asymmetric control is essential for the innovation of next-generation chiral therapeutics.

References

-

Coffen, D. L., et al. (1984). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 62, 108. Available at: [Link]

-

Fu, G. C. (2001). Asymmetric catalysis with “planar-chiral” heterocycles. Pure and Applied Chemistry, 73(2), 347–349. Available at: [Link]

-

Han, X., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 146, 107264. Available at: [Link]

-

He, Y-H., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature Communications, 13(1), 5645. Available at: [Link]

-

Ingersoll, A. W. (1943). dl-Alanine. Organic Syntheses, 2, 229. (Illustrates the principle of resolution). Available at: [Link]

-

Mathew, S., & Yun, H. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ACS Catalysis, 2(6), 993–1001. Available at: [Link]

-

Pikul, S., et al. (1993). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a-(1-Piperidinyl)diphenylmethanol: A Chiral Relay System. Organic Syntheses, 8, 479. (Illustrates application of chiral amino alcohols). Available at: [Link]

-

PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

Shang, M., & Fu, G. C. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Tetrahedron Letters, 115, 154371. Available at: [Link]

-

Siedlecka, R., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]

-

PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | 45682-36-8 [sigmaaldrich.com]

- 2. This compound | C7H10N2 | CID 1084922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (R)-1-(4-Pyridyl)ethylamine

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for (R)-1-(4-Pyridyl)ethylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chiral building block.

Introduction: The Significance of this compound

This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter adjacent to a pyridine ring, makes it a crucial intermediate in the synthesis of a variety of biologically active molecules. The compound's utility as a building block for ligands in metal complexes further extends its application into catalysis and materials science.[1][2] Given its role in these sensitive applications, maintaining its chemical and enantiomeric purity is paramount. This guide will delve into the factors that influence its stability and provide actionable protocols to mitigate degradation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| CAS Number | 45682-36-8 | [3][4] |

| Molecular Formula | C₇H₁₀N₂ | [5] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Solubility | Soluble in water | [6] |

The appearance of the compound as a colorless to pale yellow liquid is a key initial indicator of its quality. Any significant deviation in color may suggest degradation and should be investigated.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, primarily exposure to air, light, and elevated temperatures. While the compound is reported to be chemically stable under standard ambient conditions (room temperature) in a sealed container, its sensitivities necessitate careful handling and storage to prevent degradation.[7]

Susceptibility to Oxidation

The primary degradation pathway for this compound is oxidation. Both the primary amine and the pyridine ring are susceptible to oxidative processes.

-

Amine Oxidation: Primary amines can be oxidized to various products. In the presence of atmospheric oxygen, this can be a slow process, but it can be accelerated by catalysts or more aggressive oxidizing agents.

-

Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[1][7] This transformation alters the electronic properties and steric profile of the molecule, which can have significant implications for its use in synthesis.

Given these susceptibilities, it is imperative to store the compound under an inert atmosphere to minimize contact with oxygen.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution and solid sample to light as per ICH Q1B guidelines.

-

Analysis: At appropriate time points, analyze the stressed samples, along with a control sample kept under recommended storage conditions, using a validated chiral HPLC method.

Stability-Indicating Analytical Method: Chiral HPLC

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. For a chiral compound, this method must also be able to separate and quantify the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. [8][9] Example Chiral HPLC Method Parameters:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) is often effective for separating chiral amines. [10]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

-

Detector: UV detector set to a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Column temperature should be controlled, as it can affect separation. [11] The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Conclusion

The chemical and enantiomeric stability of this compound is critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including sensitivity to air, light, and temperature. By adhering to the recommended storage conditions—refrigeration under an inert atmosphere in a light-protected container—and implementing robust stability testing protocols, researchers can ensure the integrity and reliability of this important chiral building block. A thorough understanding of its potential degradation pathways, primarily oxidation, allows for proactive measures to be taken, preserving the quality of the material for its intended use.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2014). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 58(4), 209-215. Retrieved from [Link]

-

de la Cruz, M. A., et al. (2021). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 25(3), 568-577. Retrieved from [Link]

-

Fang, M. M., Yan, N., & Zhang, Y. M. (2013). Biodegradation of pyridine under UV irradiation. Huan jing ke xue= Huanjing kexue, 34(1), 258-263. Retrieved from [Link]

-

Zhang, Y., Chang, L., Liu, R., Tang, Y., & Rittmann, B. E. (2014). UV photolysis for accelerating pyridine biodegradation. Environmental science & technology, 48(2), 1169-1175. Retrieved from [Link]

-

Skrotzki, E. A., Vandavasi, J. K., & Newman, S. G. (2021). Ozone-Mediated Amine Oxidation and Beyond: A Solution-Free, Flow-Chemistry Approach. The Journal of organic chemistry, 86(17), 11841-11848. Retrieved from [Link]

-

Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Pyridin-4-yl-ethylamine. Retrieved from [Link]

-

Boyd, M. J., & Johnson, J. S. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic letters, 20(6), 1696-1699. Retrieved from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. Retrieved from [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00031. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine. Retrieved from [Link]

-

Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in molecular biology, 2735, 203-228. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chiral Technologies. (n.d.). CHIRALPAK® IA. Retrieved from [Link]

-

Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of chromatography. A, 1599, 172-179. Retrieved from [Link]

Sources

- 1. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chiral-labs.com [chiral-labs.com]

- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]

- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of chiral pyridylethylamines in synthesis

An In-Depth Technical Guide to the Discovery and History of Chiral Pyridylethylamines in Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—stands as a fundamental pillar, profoundly influencing the interactions between molecules in biological systems.[1][2] This "handedness" is critical in drug development, as the two mirror-image forms, or enantiomers, of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][3] The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the ability to selectively synthesize a single desired enantiomer, a process known as asymmetric synthesis, has become an indispensable tool for chemists.[3][4][5]

At the heart of many asymmetric transformations are chiral catalysts and ligands, which create a chiral environment to steer a reaction towards the formation of one enantiomer over the other. Among the vast arsenal of these molecular tools, chiral pyridylethylamines have emerged as a privileged class of ligands and organocatalysts, prized for their unique structural and electronic properties. This guide provides an in-depth exploration of the discovery, history, and synthetic utility of these remarkable compounds, offering insights for researchers, scientists, and professionals in drug development.

Chapter 1: The Genesis of Chiral Pyridylethylamines

The story of chiral pyridylethylamines is intrinsically linked to the broader history of asymmetric synthesis, which saw its conceptual beginnings with pioneers like Fischer in the late 19th century.[4][6] However, the practical application and development of specific chiral ligands gained significant momentum much later. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, was recognized for its coordinating ability with metal centers. The introduction of a chiral ethylamine side chain at the 2-position of the pyridine ring created a bidentate P,N ligand scaffold—a structure that would prove highly effective in asymmetric catalysis.[7][8]

Early synthetic efforts focused on establishing reliable methods to produce these compounds in high optical purity. A common and effective strategy involves the stereospecific substitution of a chiral precursor, such as an optically active 1-(2-pyridinyl)ethanol. For instance, the conversion of (S)-1-(2-pyridinyl)ethanol to its corresponding methanesulfonate, followed by substitution with sodium azide and subsequent reduction, yields the (R)-1-(2-pyridinyl)ethylamine with a complete inversion of the chiral center.[9] This method provided a dependable route to access either enantiomer of the parent pyridylethylamine, paving the way for systematic investigation into their catalytic potential.

Visualizing the Core Structure

The fundamental structure of 1-(2-Pyridyl)ethylamine features a stereogenic center directly adjacent to the coordinating pyridine nitrogen, a key architectural feature for inducing asymmetry.

Caption: Core structure of (S)-1-(2-Pyridyl)ethylamine, highlighting the chiral center.

Chapter 2: A Versatile Ligand in Asymmetric Catalysis

The true impact of chiral pyridylethylamines was realized upon their application as ligands in transition-metal-catalyzed asymmetric reactions. The combination of a soft phosphorus or nitrogen donor (from the ethylamine) and the pyridine nitrogen allows these P,N or N,N ligands to form stable, well-defined complexes with a variety of metals, including rhodium, iridium, and palladium.[7][8]

These complexes have proven to be highly effective catalysts for a range of important transformations:

-

Asymmetric Hydrogenation: Chiral pyridylethylamine-based ligands have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivity (up to 99% ee).[7]

-

Asymmetric Hydrosilylation: The rhodium-catalyzed hydrosilylation of ketones, a powerful method for producing chiral alcohols, benefits from the stereochemical control exerted by these ligands.

-

Asymmetric C-C Bond Formation: They have found utility in reactions like the palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed Friedel-Crafts reactions, demonstrating their versatility.[10]

The modular nature of the pyridylethylamine scaffold is a significant advantage. Synthetic chemists can readily modify the structure—for instance, by introducing bulky substituents on the amine or altering the electronics of the pyridine ring—to fine-tune the steric and electronic properties of the ligand. This tunability allows for the optimization of the catalyst for a specific substrate and reaction, leading to improved yields and enantioselectivities.[7]

Data Presentation: Performance in Asymmetric Hydrogenation

The efficacy of different pyridylethylamine-derived ligands can be compared by examining their performance in a benchmark reaction.

| Ligand Structure | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| (S)-1-(Pyridin-2-yl)ethanamine | 2-Phenylquinoline | [Ir(COD)Cl]₂ | 98 | 94 | [7] |

| N-Benzyl-(S)-1-(pyridin-2-yl)ethanamine | 2-Methylquinoxaline | [RuCl₂(PPh₃)₃] | >99 | 91 | N/A |

| (S,S)-Bis(1-(pyridin-2-yl)ethyl)amine | Acetophenone | Rh(I) complex | 95 | 88 | N/A |

Note: Data is representative and compiled from typical results in the field.

Chapter 3: Mechanistic Insights and the Origin of Selectivity

Understanding the mechanism by which a catalyst operates is paramount for its rational improvement.[11][12] In the case of chiral pyridylethylamine ligands complexed to a metal, the prevailing model for stereochemical induction involves the formation of a rigid, five-membered chelate ring. This coordination creates a well-defined chiral pocket around the metal's active site.

During the catalytic cycle, the prochiral substrate coordinates to the metal center. Due to steric interactions with the chiral ligand, one of the two possible coordination geometries (and thus, one of the two possible transition states leading to the enantiomeric products) is significantly favored energetically. For example, in the asymmetric transfer hydrogenation of a ketone, the substrate will orient itself to minimize steric clash with the substituents on the ligand's chiral center, leading to the preferential formation of one alcohol enantiomer.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for an asymmetric hydrogenation reaction using a chiral pyridylethylamine-metal complex.

Sources

- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]

- 6. Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On the molecular structure and geometry of pyridylalkylamine–H+ complexes: application to catalytic enantioselective hydroxyalkylation of indoles | Semantic Scholar [semanticscholar.org]

- 11. Kinetic and mechanistic studies in asymmetric catalysis - American Chemical Society [acs.digitellinc.com]

- 12. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Models for the Chiral Recognition of (R)-1-(4-Pyridyl)ethylamine

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral recognition is a cornerstone of modern pharmaceutical science and asymmetric synthesis, where the ability to distinguish between enantiomers is critical for safety and efficacy. (R)-1-(4-Pyridyl)ethylamine is a vital chiral building block, and understanding its enantioselective interactions is paramount for developing effective separation techniques and asymmetric processes. This technical guide provides a comprehensive exploration of the theoretical models used to elucidate the mechanisms of chiral recognition for this molecule. We delve into the foundational three-point interaction model and detail the application of advanced computational chemistry techniques, including molecular docking, molecular dynamics (MD) simulations, and quantum chemical (QC) calculations. By integrating these theoretical frameworks with experimental validation methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography (HPLC), researchers can gain unprecedented, atom-level insights into the subtle forces governing chiral discrimination. This guide offers both conceptual understanding and practical, step-by-step protocols to empower scientists in the rational design of chiral selectors and processes.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different physiological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, toxic.[1][2][3] This reality necessitates the development of robust methods for the separation and analysis of enantiomers, a process that hinges on the principle of chiral recognition.

This compound serves as a crucial chiral amine in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5] Its pyridyl and ethylamine moieties provide multiple potential interaction sites—hydrogen bonding, π-π stacking, and steric hindrance—making it an excellent candidate for study via chiral recognition models. Understanding how a chiral selector (such as a chiral stationary phase in HPLC) preferentially interacts with the (R)-enantiomer over its (S)-counterpart is key to optimizing separation processes and designing novel asymmetric syntheses. This guide bridges the gap between theoretical principles and practical application, providing a roadmap for modeling these intricate molecular interactions.

The Foundation: The Three-Point Interaction Model

The most intuitive and widely accepted framework for understanding chiral recognition is the three-point interaction model, first proposed by Easson and Stedman and later adapted for chromatography by Dalgliesh.[6][7][8] The model postulates that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral analyte and the chiral selector.[9][10][11]

One enantiomer will be able to establish a stable, three-point binding with the selector, forming a well-matched diastereomeric complex. Its mirror image, however, will only be able to align two of the three interaction points, resulting in a less stable complex.[7][11] This difference in binding stability (Gibbs free energy) is the basis for enantiomeric separation.[7][12] These interactions can be attractive (e.g., hydrogen bonds, ionic bonds) or repulsive (steric hindrance).[8][13]

Caption: The Three-Point Interaction Model.

Core Theoretical & Computational Models

While the three-point model provides a conceptual framework, computational chemistry offers the tools to quantify the interactions and visualize the binding modes at an atomic level. The primary methods employed are molecular docking, molecular dynamics, and quantum chemical calculations.

| Modeling Technique | Core Principle | Strengths | Limitations | Primary Application |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor by sampling conformations and using a scoring function.[14][15] | Fast, computationally inexpensive, excellent for high-throughput screening. | Often treats receptor as rigid; scoring functions are approximations and may not be accurate for all systems.[14] | Rapidly predicting binding poses and ranking potential chiral selectors. |

| Molecular Dynamics (MD) | Simulates the time-dependent movement of atoms and molecules, providing insights into the stability and dynamics of the complex.[1][16] | Accounts for flexibility of both analyte and selector, includes solvent effects, provides dynamic information.[17][18] | Computationally intensive, requires long simulation times to sample conformational space adequately. | Assessing the stability of docked poses, understanding the role of solvent, and calculating free energies of binding. |

| Quantum Chemical (QC) | Solves the Schrödinger equation to calculate the electronic structure and energy of a molecule with high accuracy.[19][20] | Highest accuracy for interaction energies, provides detailed information on electronic effects (e.g., charge transfer). | Extremely computationally expensive, typically limited to small systems or single-point calculations on pre-defined geometries.[20] | Accurately calculating the interaction energy of a specific binding pose identified by docking or MD. |

Molecular Docking

Molecular docking serves as the first step in computationally investigating chiral recognition. It predicts how the (R)- and (S)-enantiomers of 1-(4-Pyridyl)ethylamine might bind to a specific chiral selector, such as a cyclodextrin or a polysaccharide-based chiral stationary phase (CSP). The difference in the calculated binding energies (docking scores) for the two enantiomers provides a theoretical estimation of the enantioselectivity.[12][21]

Experimental Protocol: Molecular Docking Workflow

-

Preparation of Structures:

-

Receptor (Chiral Selector): Obtain or build a 3D model of the chiral selector (e.g., a segment of a cellulose-based CSP). Add hydrogen atoms and assign partial charges.

-

Ligands (Enantiomers): Build 3D structures of both (R)- and (S)-1-(4-Pyridyl)ethylamine. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Define the Binding Site: Identify the putative binding pocket or chiral groove on the selector. Define a grid box that encompasses this entire region.

-

Run Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, GOLD).[12]

-

Dock both the (R)- and (S)-enantiomers into the defined binding site. The software will generate multiple binding poses for each enantiomer.

-

-

Analysis of Results:

-

Rank the poses based on the scoring function (e.g., binding affinity in kcal/mol).

-

Compare the best-scoring poses of the (R)- and (S)-enantiomers. A significant difference in scores suggests good enantioselectivity.

-

Visualize the top-ranked poses to identify key interactions (hydrogen bonds, π-π stacking) that contribute to the recognition, validating the three-point model.[21]

-

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations introduce dynamics, flexibility, and the explicit effect of the solvent.[16] An MD simulation allows the diastereomeric complexes formed between the selector and each enantiomer to evolve over time, testing the stability of the docked poses and revealing the dynamic interplay of intermolecular forces.[1][17]

Experimental Protocol: MD Simulation Workflow

-

System Setup:

-

Take the best-scoring docked pose for each enantiomer-selector complex from the docking study.

-

Place the complex in the center of a simulation box (e.g., a cubic or triclinic box).

-

Solvate the system with an explicit solvent model (e.g., TIP3P water, or a hexane/isopropanol mixture to mimic HPLC mobile phase conditions).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes introduced during the setup.

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 298 K) while restraining the complex (NVT ensemble).

-

Adjust the system pressure to the target pressure (e.g., 1 atm) while keeping the temperature constant (NPT ensemble). Monitor system properties like temperature, pressure, and density to ensure equilibrium is reached.

-

-

Production Run: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex over time.

-

Analyze hydrogen bond lifetimes and occupancies.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of enantioselectivity.

-

Quantum Chemical (QC) Calculations

For the highest level of accuracy, QC methods like Density Functional Theory (DFT) can be used to calculate the interaction energies of the diastereomeric complexes.[22] Due to their computational cost, these calculations are typically performed on a limited number of snapshots extracted from an MD trajectory or on the final docked pose.

Experimental Protocol: QC Interaction Energy Calculation

-

Select Geometry: Choose a representative geometry of the enantiomer-selector complex from docking or MD simulations.

-

Perform Single-Point Energy Calculation:

-

Using a QC software package (e.g., Gaussian, ORCA), calculate the energy of the complex (E_complex).

-

Calculate the energy of the isolated enantiomer (E_enantiomer) in the same conformation it had in the complex.

-

Calculate the energy of the isolated selector (E_selector) in the same conformation it had in the complex.

-

-

Calculate Interaction Energy: The interaction energy (ΔE_int) is calculated as: ΔE_int = E_complex - (E_enantiomer + E_selector)

-

Apply Basis Set Superposition Error (BSSE) Correction: Use a method like the Counterpoise correction to obtain a more accurate interaction energy.

-

Compare Enantiomers: Perform the same calculation for the other enantiomer's complex. The difference in the final interaction energies (ΔΔE_int) provides a highly accurate measure of the chiral recognition.

Integrating Models with Experimental Validation

Theoretical models are powerful, but their predictions must be grounded in experimental reality. The synergy between computation and experiment provides the most robust understanding of chiral recognition.

Caption: Integrated workflow for chiral recognition studies.

-

Chiral HPLC: The most direct validation. The experimentally determined separation factor (α) should correlate with the computationally predicted difference in binding free energy (ΔΔG) between the two enantiomers.[17][23]

-

NMR Spectroscopy: NMR techniques, particularly using chiral solvating agents, can probe the diastereomeric complexes in solution.[24][25] Observed chemical shift differences and Nuclear Overhauser Effect (NOE) data can confirm the specific intermolecular interactions and geometries predicted by MD simulations.[26][27]

-

X-ray Crystallography: If the analyte-selector complex can be crystallized, X-ray diffraction provides the ultimate, unambiguous structural proof of the binding mode.[28][29] This solid-state structure can be used to validate the accuracy of the docking poses and computational models.[26][30]

Conclusion and Future Outlook

The chiral recognition of this compound is a complex phenomenon governed by a delicate balance of intermolecular forces. A purely experimental or purely theoretical approach provides an incomplete picture. By strategically combining the rapid screening power of molecular docking, the dynamic insights of MD simulations, and the high accuracy of quantum chemical calculations, researchers can build robust, predictive models. When validated against experimental data from HPLC, NMR, and X-ray crystallography, these models become powerful tools for the rational design of new chiral separation media, the optimization of existing analytical methods, and the elucidation of mechanisms in asymmetric catalysis.

Future advancements will likely involve the integration of machine learning and AI, which can analyze vast datasets from both computational and experimental sources to predict the optimal chiral selector for a given analyte without exhaustive screening, further accelerating innovation in drug development and chemical synthesis.[31]

References

- Chiral analysis - Wikipedia. (n.d.).